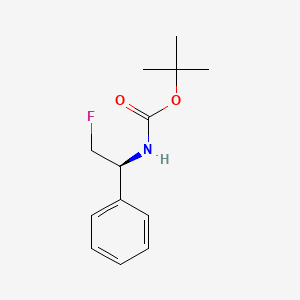

(S)-N-Boc-2-fluoro-1-phenylethanamine

Description

Significance of Fluorine Substitution in Chiral Molecules

The strategic incorporation of fluorine into a chiral molecule can profoundly alter its biological and physicochemical properties. researchgate.net Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's pKa, metabolic stability, and binding affinity for biological targets. researchgate.netnih.gov For instance, the presence of a fluorine atom can block sites of metabolic degradation, leading to a longer biological half-life for a drug candidate. mdpi.com Furthermore, fluorine can engage in favorable interactions with enzyme active sites, enhancing potency and selectivity. researchgate.net In the context of amines, a fluorine atom positioned beta to the nitrogen can lower the amine's basicity (pKa), which can be advantageous for improving oral bioavailability and reducing off-target effects. nih.gov

Overview of Stereoselective Synthesis of Fluoro-Substituted Amines

The synthesis of enantiomerically pure fluoro-substituted amines presents a significant challenge to synthetic chemists. A variety of stereoselective methods have been developed to address this, broadly categorized into several key approaches. These include:

Organocatalysis: The use of small chiral organic molecules to catalyze the enantioselective fluorination of carbonyl compounds, which can then be converted to the corresponding fluoroamines. nih.gov

Biocatalysis: The application of enzymes, such as transaminases, to achieve the kinetic resolution of racemic fluoroamines or the asymmetric synthesis of chiral amines from prochiral ketones.

Chiral Auxiliary-Based Methods: The use of a chiral auxiliary to direct the stereochemical outcome of a reaction, which is subsequently removed to yield the desired enantiomerically pure product. beilstein-journals.org

Ring-Opening of Chiral Aziridines: The nucleophilic opening of activated chiral aziridines with a fluoride (B91410) source can provide access to chiral β-fluoroamines.

The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the amine functionality during these synthetic sequences due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.gov

The Role of (S)-N-Boc-2-fluoro-1-phenylethanamine as a Key Chiral Scaffold

This compound serves as a valuable chiral building block in organic synthesis. nih.gov Its structure incorporates a stereodefined center bearing an amine, a fluorine atom at the adjacent position, and a phenyl group, making it a precursor to a variety of more complex chiral molecules. The Boc-protected amine allows for a wide range of chemical transformations at other positions of the molecule without affecting the nitrogen atom. Subsequently, the Boc group can be removed to reveal the primary amine, which can then participate in further reactions, such as amide bond formation or alkylation. The presence of the fluorine atom can be leveraged to fine-tune the properties of the final target molecule.

Below are the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₃H₁₈FNO₂ |

| Molecular Weight | 239.29 g/mol |

| CAS Number | 942275-66-3 |

| Appearance | White to off-white solid (typical) |

| Purity | ≥95% (typical commercial grade) accelachem.com |

The synthesis of this compound can be envisioned through several established synthetic routes for chiral β-fluoroamines, followed by Boc protection. A common strategy involves the enantioselective reduction of a corresponding α-fluoroketone precursor, followed by introduction of the amine functionality and subsequent protection. beilstein-journals.org Another approach could involve the fluorination of a chiral β-amino alcohol. beilstein-journals.org

A general overview of synthetic strategies that can be applied to access chiral N-Boc-β-fluoroamines is presented below:

| Synthetic Strategy | Description | Key Reagents/Catalysts |

| Organocatalytic Reductive Amination | Enantioselective α-fluorination of an aldehyde followed by reductive amination. nih.gov | Chiral imidazolidinone catalyst, NFSI (N-Fluorobenzenesulfonimide), reducing agent. |

| From Chiral Amino Alcohols | Deoxyfluorination of a chiral β-amino alcohol. | DAST (Diethylaminosulfur trifluoride) or other fluorinating agents. |

| Ring-opening of Chiral Aziridines | Nucleophilic attack of a fluoride source on a chiral aziridine (B145994). | Fluoride source (e.g., Et₃N·3HF), activated aziridine. |

| Asymmetric Hydrogenation | Asymmetric hydrogenation of a corresponding enamine precursor. | Chiral transition metal catalyst (e.g., Rhodium or Iridium based). |

The availability of this compound as a commercial building block facilitates its use in drug discovery and development programs, allowing for the rapid generation of new chemical entities with potential therapeutic applications. accelachem.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-fluoro-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSFJYUZIMUYRH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CF)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S N Boc 2 Fluoro 1 Phenylethanamine and Analogues

Direct Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure β-fluoroamines like (S)-N-Boc-2-fluoro-1-phenylethanamine is a significant challenge in medicinal and organic chemistry. Direct approaches that establish the two vicinal stereocenters, or the single stereocenter adjacent to the fluorine atom, in a controlled manner are of high value. These methods often leverage advanced catalytic systems to ensure high levels of stereoselectivity.

Asymmetric Aminofluorination Strategies

Asymmetric aminofluorination of alkenes represents a powerful and direct route for the synthesis of chiral β-fluoroamines. This strategy involves the simultaneous addition of a fluorine atom and a nitrogen-containing group across a double bond. The key challenge lies in controlling both the regioselectivity (which carbon gets the fluorine and which gets the amine) and the enantioselectivity (the 3D arrangement of the new stereocenter).

Palladium catalysis has emerged as a novel and effective method for the intermolecular aminofluorination of styrenes, which are ideal precursors for the phenylethanamine backbone. sioc-journal.cnnih.gov In these reactions, a palladium catalyst facilitates the addition of both an amine and a fluorine atom across the styrene (B11656) double bond. A notable approach utilizes N-fluorobenzenesulfonimide (NFSI) as a source for both the fluorine atom and the amino group. nih.gov

The mechanism of this transformation is believed to involve a key fluoropalladation step, where a Pd(II)-F species adds to the alkene. The regioselectivity of the addition is crucial. One strategy involves an anti-Markovnikov aminopalladation of the styrene, followed by an oxidative fluorination step to form the C-F bond. scispace.com The choice of ligands, particularly bidentate nitrogen ligands, is critical for the success of the transformation. nih.govresearchgate.net For instance, studies have shown that bulky bipyridine ligands can enhance the catalytic activity compared to less sterically hindered ones. researchgate.net This methodology provides a direct pathway to vicinal fluoroamine derivatives, although achieving high enantioselectivity remains a developmental challenge that is often addressed by the use of chiral ligands.

Conversely, copper-catalyzed radical aminofluorination of styrenes has been shown to yield products with the opposite regioselectivity compared to the palladium-catalyzed methods. nih.gov This highlights the tunability of aminofluorination reactions based on the choice of metal catalyst.

Table 1: Examples of Palladium-Catalyzed Oxidative Aminofluorination of Styrenes This table is representative of the types of transformations discussed in the literature. Specific yields for the exact target compound may vary.

| Styrene Derivative (Substrate) | Amine Source | Fluorine Source | Catalyst System | Product Type | Reported Yield |

|---|---|---|---|---|---|

| Styrene | N-Methyltosylamide | AgF / PhI(OPiv)₂ | Pd(OAc)₂ | Vicinal Aminofluorination Product | Moderate scispace.com |

| Styrene | NFSI | NFSI | Pd(OAc)₂ / Ligand | Vicinal Fluoroamine Product | Moderate nih.govresearchgate.net |

Hypervalent iodine reagents have been established as powerful tools for electrophilic fluorination. In the context of synthesizing β-fluoroamines, chiral hypervalent iodine catalysis can facilitate the regio- and enantioselective intermolecular vicinal aminofluorination of alkenes. nih.gov This approach is particularly effective for styrene derivatives.

The general mechanism involves the activation of an alkene by a chiral iodine(I) species, which is then oxidized in situ to a chiral iodine(III) species. This generates a transient iodonium (B1229267) intermediate that is susceptible to nucleophilic attack. nih.gov In the presence of a nitrogen nucleophile (such as a nitrile, which can later be converted to an amine) and a fluoride (B91410) source, a vicinal fluoroamine derivative is formed. The use of C₂-symmetric resorcinol-based aryl iodide catalysts has proven effective in controlling the stereochemistry of the addition, leading to β-fluoroamides with high enantiomeric ratios. nih.gov A notable feature of β-fluoroamine derivatives is the conformational restriction imposed by the fluorine atom, known as the gauche effect, which can be advantageous in medicinal chemistry applications. nih.gov

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of fluorinated compounds. One prominent strategy is the enantioselective fluorocyclization of alkenes bearing a tethered nucleophile. researchgate.netacs.org For the synthesis of β-fluoroamine analogues, an unsaturated substrate containing an internal nitrogen nucleophile (e.g., a homoallylic amine) can undergo an oxidative fluorocyclization. researchgate.netacs.org

In this process, a chiral iodine(III) catalyst, generated in situ, activates the alkene. The internal nitrogen nucleophile then attacks in an intramolecular fashion, leading to a cyclized intermediate. Subsequent trapping with a fluoride source yields a fluorinated heterocyclic product, such as a fluoropyrrolidine, with a newly formed tertiary carbon-fluorine stereocenter. researchgate.netacs.org The stereochemistry is controlled by the chiral catalyst, with systems based on lactic acid derivatives showing high efficiency. researchgate.net While this method produces a cyclic analogue, the resulting pyrrolidine (B122466) ring can be a valuable scaffold in its own right or potentially serve as a precursor to the acyclic target compound through subsequent ring-opening reactions.

An alternative organocatalytic route involves the asymmetric α-fluorination of an aldehyde, followed by a series of transformations. nih.govnih.gov This multi-step, yet highly effective, protocol starts with the enantioselective fluorination of an aldehyde using a chiral amine catalyst (e.g., a MacMillan catalyst) and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The resulting α-fluoroaldehyde is then reduced to a stable β-fluoroalcohol intermediate. Activation of the alcohol as a leaving group (e.g., a triflate) allows for SN2 displacement with an amine to furnish the desired chiral β-fluoroamine with excellent yield and enantioselectivity. nih.gov

Table 2: Organocatalytic Synthesis of Chiral β-Fluoroamines This table illustrates the two-step approach from aldehydes, highlighting its high efficiency and stereocontrol.

| Aldehyde Precursor | Key Steps | Catalyst/Reagents | Final Product | Reported Yield | Reported ee |

|---|

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is one of the most powerful, atom-economical, and sustainable strategies for producing chiral compounds. nih.gov For the synthesis of this compound, this method involves the reduction of a prochiral fluorinated enamide or imine precursor using a chiral transition-metal catalyst.

The asymmetric hydrogenation of prochiral enamides and imines is a premier industrial method for the synthesis of chiral amines. nih.govnih.gov The substrate for this reaction would be a molecule like N-Boc-2-fluoro-1-phenylethen-1-amine (an enamide) or its corresponding imine tautomer. These precursors are relatively stable and can be readily prepared. nih.gov

The success of the hydrogenation hinges on the catalyst, which typically consists of a transition metal such as rhodium (Rh) or iridium (Ir) complexed with a chiral ligand. nih.govchinesechemsoc.org Chiral phosphorus-based ligands, including chiral diphosphines like BINAP, Josiphos, and various phospholanes, are widely used to create a chiral environment around the metal center, which directs the hydrogen addition to one face of the double bond, thereby inducing high enantioselectivity. nih.govacs.orgorganic-chemistry.org

The general process involves the coordination of the enamide or imine substrate to the chiral catalyst, followed by the delivery of hydrogen gas (H₂), often under pressure. wikipedia.org This approach is highly efficient, often providing the desired chiral amine product in high yield and with excellent enantiomeric excess (ee). nih.govorganic-chemistry.org

Table 3: Representative Catalytic Systems for Asymmetric Hydrogenation of Enamides/Imines This table shows typical catalyst systems and the high enantioselectivities achieved for the synthesis of chiral amines, which is applicable to fluorinated precursors.

| Substrate Type | Metal | Representative Chiral Ligand | Product | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| N-Acyl Enamide | Rhodium | Binaphane organic-chemistry.org | Chiral Amide | Excellent (>95%) |

| N-Aryl Imine | Iridium | Diamine/Chiral Acid nih.gov | Chiral Amine | High (>90%) |

| Enamide | Rhodium | Chiral Bisphospholane organic-chemistry.org | Chiral Amide | Excellent (>99%) |

Rhodium-Catalyzed Approaches for Related Phenylethanamines

Rhodium-based catalysts are effective in the synthesis of phenylethylamines, primarily through the hydrogenation of precursor molecules. One common method involves the catalytic hydrogenation of nitrostyrenes. mdma.ch For example, a nitrostyrene (B7858105) can be reduced to the corresponding amine using a 10% Palladium on charcoal (Pd/C) catalyst, but rhodium catalysts also find application in similar reductions. mdma.ch Another approach utilizes rhodium complexes with specific ligands, such as amino acids or triazines, to catalyze the polymerization of phenylacetylene, which can be a precursor route to functionalized phenylethyl structures. researchgate.net Researchers have synthesized novel [N-Rh-N] type rhodium catalysts that have demonstrated high efficiency and yield in such polymerizations. researchgate.net Furthermore, Rhodium(III)-catalyzed C-H activation and functionalization reactions represent an emerging strategy for constructing complex molecular scaffolds, including indole (B1671886) syntheses that share aniline (B41778) precursors with phenylethylamines. rsc.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and widely applied strategy for controlling stereochemistry during synthesis. researchgate.netnumberanalytics.com An effective chiral auxiliary must be readily available, easy to attach and remove, and provide a strong bias for diastereoface selection in the key bond-forming step. researchgate.net

Chiral 1-phenylethylamine (B125046) (α-PEA), available in both (R) and (S) forms, is considered a privileged chiral auxiliary and inducer in asymmetric synthesis. dntb.gov.uamdpi.comnih.gov Its affordability and effectiveness have led to its frequent use in the diastereoselective synthesis of natural products and medicinal compounds. mdpi.comnih.govnih.gov For instance, (S)-α-PEA has been employed as a chiral auxiliary in the synthesis of (+)-lortalamine. mdpi.com The α-PEA structural motif is also incorporated into other chiral auxiliaries, such as chiral imidazolidin-2-ones, which are used to direct stereoselective aldol (B89426) reactions. mdpi.comnih.gov The versatility of α-PEA allows it to serve as a chiral building block in a wide array of asymmetric transformations. nih.govrsc.orgresearchgate.net

A chiral auxiliary exerts stereochemical control by converting a prochiral substrate into a diastereomeric intermediate. researchgate.net The pre-existing stereocenter of the auxiliary then directs the approach of incoming reagents, favoring the formation of one diastereomer over the other. numberanalytics.com This diastereoselective control is often achieved through steric hindrance, where the bulky groups of the auxiliary block one face of the molecule. numberanalytics.com

An example of this is seen in the synthesis of chiral tetrahydro-3-benzazepines, where (R)-α-PEA was used as a chiral auxiliary to form diastereomeric lactams with a diastereomeric ratio (dr) of 80:20. mdpi.com Similarly, the alkylation of propionamides derived from C2-symmetric azetidines, which use (S)-1-phenylethylamine as a nitrogen source and auxiliary, demonstrates how the ring size and auxiliary structure influence the stereochemical outcome. rsc.org The successful application of these principles allows for the construction of multiple stereogenic centers with high precision. osi.lv

Chemo-Enzymatic Synthesis and Resolution Strategies

Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, are highly effective for producing enantiomerically pure compounds. beilstein-journals.orgfrontiersin.org Enzymatic kinetic resolution is a prominent technique for separating racemic mixtures of chiral amines or their precursors. mdpi.comresearchgate.net

Lipases, such as Lipase B from Candida antarctica (CAL-B, often immobilized as Novozym 435), are widely used for this purpose. researchgate.netresearchgate.netresearchgate.net In a typical kinetic resolution of a racemic phenylethylamine, the enzyme selectively catalyzes the acylation of one enantiomer. researchgate.net This leaves the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated, providing access to both enantiomers in high enantiomeric purity. researchgate.netresearchgate.net For instance, the resolution of various phenylethylamines structurally related to amphetamine has been achieved with excellent enantiomeric purity using CAL-B and ethyl methoxyacetate (B1198184) as the acyl donor. researchgate.net Similarly, the enzymatic resolution of fluorinated racemates, such as 3-arylcarboxylic acids, has been accomplished through hydrolase-catalyzed hydrolysis of their corresponding esters, yielding (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com Another innovative chemo-enzymatic strategy involves the selective hydroxylation of non-activated C-H bonds by a cytochrome P450 monooxygenase, followed by a chemical deoxofluorination step to replace the new hydroxyl group with fluorine. caltech.edu

Fluorination Strategy Considerations in Synthesis

The introduction of fluorine into organic molecules can significantly alter their biological properties. The choice of fluorination method is critical for the successful synthesis of compounds like this compound.

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.orgnih.gov This approach is a cornerstone for synthesizing organofluorine compounds and has largely replaced older methods that used more hazardous reagents like elemental fluorine. wikipedia.orgrsc.org

A variety of N-F reagents have been developed that are stable, safe, and effective electrophilic fluorinating agents. wikipedia.org These reagents can be neutral or cationic, with the latter often showing enhanced reactivity. wikipedia.org The mechanism of electrophilic fluorination is thought to proceed via a direct SN2 attack of the nucleophile on the fluorine atom. acs.org This method has been successfully applied to the synthesis of α-fluoro-β-amino acids. nih.govnih.gov For example, a silyl (B83357) enol ether derived from a ketoproline can be fluorinated with Selectfluor. nih.gov Another route involves the deprotonation of a β-amino acid derivative to form an enolate, which is then quenched with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov

Below is a table of common electrophilic fluorinating agents.

| Reagent Name | Abbreviation | Structure | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | A very effective and commonly used crystalline solid; a powerful fluorinating agent. wikipedia.orgbrynmawr.edu |

| Selectfluor | F-TEDA-BF₄ | A user-friendly, commercially available salt; highly effective and versatile. wikipedia.orgnumberanalytics.com | |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Synthesized from the corresponding disulfonic acid; a powerful fluorinating agent. wikipedia.org | |

| N-Fluoropyridinium salts | N/A | Varies | Cationic reagents that show increased rates and yields in fluorination reactions. wikipedia.org |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a cornerstone in the synthesis of fluorinated organic molecules. numberanalytics.com This approach involves the displacement of a leaving group by a fluoride ion. In the context of synthesizing β-fluoroamines like this compound, this typically involves the ring-opening of an activated cyclic precursor, such as an aziridine (B145994).

One effective method utilizes triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as both an activator for the aziridine ring and the nucleophilic fluoride source. researchgate.net The reaction of a chiral N-protected aziridine-2-carboxylate (B8329488) or carboxamide with Et₃N·3HF leads to the formation of a mixture of regioisomeric fluoroamines. researchgate.net For instance, the reaction of 1-[(1R)-1-phenylethyl]-(2R)-aziridine-2-carboxamide with Et₃N·3HF yields the corresponding fluoroamine products in good yield. researchgate.net This method is advantageous as it avoids the use of more hazardous hydrogen fluoride gas directly. researchgate.net

Another prominent nucleophilic fluoride source is HF-pyridine. nih.gov It is often used in combination with an oxidant like m-chloroperoxybenzoic acid (mCPBA) and a chiral catalyst in reactions involving alkenes. nih.gov This system facilitates the stereoselective synthesis of syn-β-fluoroaziridine building blocks from allylic amines, which can then be further elaborated. nih.gov

The choice of the fluoride salt can also be critical. Alkali metal fluorides, such as cesium fluoride (CsF) and potassium fluoride (KF), are frequently employed, often in conjunction with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion. nih.govresearchgate.net

Table 1: Nucleophilic Fluorination Reagents and Substrates

| Fluorinating Reagent | Substrate Type | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Triethylamine trihydrofluoride (Et₃N·3HF) | Chiral Aziridine-2-carboxamides | Heat (75 °C) in a polypropylene (B1209903) vial | Ring-opening to form regioisomeric fluoroamines | researchgate.net |

| HF-pyridine / mCPBA | Allylic Amines (e.g., Cinnamyl derivatives) | Chiral aryl iodide catalyst | Stereoselective formation of syn-β-fluoroaziridines | nih.gov |

| Cesium Fluoride (CsF) | Dissymmetric Aziridinium (B1262131) Salts | Hydrogen-bond donor catalyst (e.g., bis-urea), MeCN, 40 °C | Regioselective formation of α-fluoroamines | nih.gov |

| Potassium Fluoride (KF) | Dissymmetric Aziridinium Salts | Hydrogen-bond donor catalyst (e.g., bis-urea), 60 °C | Regioselective formation of β-fluoroamines | nih.gov |

Regio- and Stereoselective Fluorination of Phenylethanamine Scaffolds

Achieving control over both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of the fluorine atom is paramount for synthesizing specific isomers like this compound.

A powerful strategy for achieving such control is through the ring-opening of chiral aziridines or aziridinium ions. researchgate.netnih.gov The substitution pattern on the aziridine ring and the reaction conditions dictate which of the two carbons is attacked by the fluoride nucleophile. Hydrogen bonding catalysis has emerged as a sophisticated tool for directing this regioselectivity. nih.gov By using a chiral hydrogen-bond donor catalyst, such as a BINAM-derived bis-urea catalyst, it is possible to solubilize and deliver the fluoride ion in an enantioselective manner. nih.gov Furthermore, by modulating the reaction conditions, such as the choice of alkali metal fluoride (e.g., KF vs. CsF), one can favor the formation of either the α- or β-fluoroamine regioisomer from the same chloroamine precursor. nih.gov

Catalyst-controlled diastereoselectivity is another key approach, particularly in the fluorination of allylic amines. nih.gov Chiral aryl iodide catalysts have been successfully used to mediate the fluoroamination and fluoroaziridination of cinnamyl amine derivatives. nih.govnih.gov This method allows for the creation of arylethylamine derivatives with fluorine-containing stereocenters in high diastereo- and enantioselectivity. nih.gov The reaction proceeds through a proposed ArI(III) intermediate which is trapped by the neighboring nitrogen nucleophile to form the desired fluoroaziridine. nih.gov This strained ring can then be opened by various nucleophiles to introduce further functionality. nih.gov

Table 2: Methods for Regio- and Stereoselective Fluorination

| Method | Key Reagent/Catalyst | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Hydrogen Bonding Phase-Transfer Catalysis | BINAM-derived bis-urea catalyst, KF or CsF | Dissymmetric Aziridinium Ions | Regiodivergent synthesis; choice of metal fluoride controls regioselectivity (α vs. β). | nih.gov |

| Chiral Aryl Iodide Catalysis | Chiral Aryl Iodide, HF-pyridine, mCPBA | Cinnamyl Amine Derivatives | Catalyst-controlled diastereoselective fluoroaziridination. | nih.gov |

| Asymmetric Mannich Reaction | Organocatalyst | α-Fluorinated Ketones | Provides efficient access to chiral β-fluoroamines. | nih.gov |

Protecting Group Strategies in the Synthesis of this compound

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the amine functionality requires protection.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions, particularly basic and nucleophilic environments, and its susceptibility to removal under acidic conditions. numberanalytics.comorganic-chemistry.org Protecting an amine as a Boc-carbamate renders the nitrogen non-nucleophilic, allowing other parts of the molecule to react selectively. organic-chemistry.orgresearchgate.net

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comresearchgate.net This reaction is generally high-yielding and chemoselective for amino groups. organic-chemistry.org The Boc group's robustness allows for subsequent synthetic transformations, such as the nucleophilic fluorination step, to be carried out without affecting the protected amine.

Once the desired fluorinated scaffold is constructed, the Boc group can be readily removed. This deprotection is usually accomplished using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. numberanalytics.com The lability of the Boc group under acidic conditions, while being stable to bases, allows for orthogonal protection strategies in more complex molecules where other protecting groups, like the base-labile Fmoc group, might be present. organic-chemistry.orgresearchgate.net In the synthesis of the target compound, the Boc group serves to protect the amine during the fluorination step and can be kept on the final product or removed in a subsequent step if the free amine is desired. The presence of the Boc group on the nitrogen is crucial, for instance, during the hydrogenolysis of other groups, where it remains intact. researchgate.net

Table 3: Boc Protecting Group Strategy

| Step | Reagent | Purpose | Typical Conditions | Reference |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | To mask the nucleophilicity and basicity of the amine. | Base (e.g., triethylamine, DMAP), solvent (e.g., CH₂Cl₂, THF). | numberanalytics.comorganic-chemistry.org |

| Stability | N/A | Stable to most nucleophiles, bases, and reductive conditions. | Allows for subsequent reactions like oxidation, reduction, or fluorination. | organic-chemistry.orgresearchgate.net |

| Deprotection | Strong Acid (e.g., TFA, HCl) | To remove the Boc group and regenerate the free amine. | Anhydrous acidic conditions, often with a cation scavenger (e.g., anisole). | numberanalytics.comorganic-chemistry.org |

Reactivity Profile and Mechanistic Investigations of S N Boc 2 Fluoro 1 Phenylethanamine

Reactions Involving the Fluorine Moiety

The fluorine atom in (S)-N-Boc-2-fluoro-1-phenylethanamine significantly influences its reactivity. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often renders it inert. However, its high electronegativity introduces strong electronic effects that can be exploited for chemical transformations.

The displacement of a fluorine atom in an aliphatic chain, such as in a β-fluoroamine, is a challenging synthetic task due to the strength of the C-F bond. Unlike other halogens, fluorine is a poor leaving group. Therefore, direct nucleophilic substitution (SN2) reactions are generally difficult. Activation of the fluoro group or the use of specific reaction conditions is typically required to facilitate its displacement.

One strategy involves the in-situ generation of a better leaving group. While not directly reported for this specific compound, analogous systems show that Lewis acids can be used to coordinate to the fluorine, enhancing its leaving group ability. Another approach is through neighboring group participation, where the Boc-protected amine can form a cyclic intermediate, such as an aziridinium (B1262131) ion, which is then opened by a nucleophile. This process, however, typically involves substitution at the carbon bearing the nitrogen, not the fluorine.

The development of novel fluorination and defluorination methods has provided insights into C-F bond reactivity. For instance, hydrogen bonding phase-transfer catalysis (HB-PTC) has been used for the enantioselective synthesis of β-fluoroamines by fluorinating β-haloamines. acs.org This highlights that while forming the C-F bond is common, its cleavage is less so. Reactions involving the direct displacement of fluoride (B91410) in similar structures often require harsh conditions or specialized reagents, such as strong acids or organometallic complexes. researchgate.net The use of amine-HF reagents, like Et3N·3HF, is common for hydrofluorination but not typically for the reverse reaction. nih.govucla.edu In some cases, enzymatic methods have been shown to eliminate fluoride from fluorinated amino acids, suggesting a potential biochemical route for C-F bond cleavage. nih.gov

Table 1: General Conditions for Nucleophilic Substitution of Alkyl Halides

| Reagent/Method | Substrate Type | Conditions | Comments |

|---|---|---|---|

| Et3N·3HF | Alkyl Bromides/Sulfonates | Mild, often with an additive like K3PO4 | Primarily used for fluorination, not defluorination. nih.gov |

| Hydrogen Bonding Phase-Transfer Catalysis | β-Haloamines | KF, Chiral Urea Catalyst | Enables enantioselective fluorination. acs.org |

| Lewis Acid Catalysis | Aziridines | Lewis Acid, Fluoride Source | Ring-opening to form β-fluoroamines. ucla.eduorganic-chemistry.org |

| Enzymatic Defluorination | α-Fluoro-β-alanine | Rat liver homogenates | Specific enzyme-catalyzed fluoride elimination. nih.gov |

The introduction of a fluorine atom has profound electronic effects on the rest of the molecule. nih.gov As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which can alter the properties of adjacent functional groups. u-tokyo.ac.jp

In the context of this compound, the fluorine at the C2 position significantly reduces the basicity of the nitrogen atom, even though it is protected as a carbamate. This effect is transmitted through the carbon sigma framework. Studies on the protonated form of the parent compound, 2-phenylethylamine, show that fluorination alters the geometric, energetic, and electronic properties. researchgate.netnih.gov Fluorine substitution can influence the strength of intramolecular hydrogen bonds, for example, between the amine and the phenyl ring's π-system. researchgate.netnih.govresearchgate.net

This electron-withdrawing nature also affects the reactivity of the C-H bonds. The acidity of the proton at C1 (the benzylic position) is increased, potentially facilitating deprotonation under certain basic conditions. Furthermore, fluorination can influence metabolic stability by blocking sites susceptible to oxidative metabolism. u-tokyo.ac.jp In related systems, fluorination at the β-carbon has been shown to suppress E2 elimination pathways in reactions with nucleophiles, favoring SN2 substitution instead. nih.gov This is because the inductive effect of fluorine de-acidifies the β-protons, making them less susceptible to abstraction by a base.

Reactions Involving the Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its straightforward removal. nih.govorganic-chemistry.org However, it is not merely a passive spectator and can influence the molecule's reactivity.

Reactions that involve the cleavage of the C-N bond or transformations at the C1 position of the phenylethanamine backbone could potentially proceed through a carbocation intermediate. For example, an SN1-type reaction at the benzylic C1 position would generate a secondary carbocation. This carbocation would be stabilized by the adjacent phenyl ring through resonance.

The stereochemical outcome of reactions proceeding through such a planar carbocation intermediate would likely be racemization, as a nucleophile could attack from either face. nih.gov The stability and subsequent transformations of this carbocation would be influenced by the substituents on the phenyl ring and the presence of the fluorine at C2. The electron-withdrawing fluorine atom would have a destabilizing effect on a carbocation at C1, potentially disfavoring its formation compared to a non-fluorinated analogue.

The Boc group is sterically demanding, which can direct the approach of reagents to other parts of the molecule. In reactions involving the ethylamine (B1201723) backbone, the bulky Boc group can create a chiral environment that influences the stereochemical outcome of reactions at adjacent centers.

More directly, the N-Boc group has been used as a directing group in C-H activation reactions. For instance, in saturated nitrogen heterocycles, the Boc group can direct the lithiation of the adjacent α-carbon, allowing for subsequent functionalization. beilstein-journals.org While this is more common in cyclic systems like piperazines, similar principles could apply to acyclic amines under specific conditions, allowing for functionalization at the C1 position. The carbonyl oxygen of the Boc group itself can act as a nucleophile or Lewis basic site, potentially participating in intramolecular reactions. researchgate.net

One of the most common reactions involving the Boc-protected amine is its removal (deprotection) to liberate the free amine. The Boc group is characteristically labile to acidic conditions. organic-chemistry.org

Standard deprotection methods involve treating the compound with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate. fishersci.co.uknih.gov Alternative, milder methods have also been developed, including the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can effect thermolytic cleavage of the Boc group, sometimes accelerated by microwave irradiation. researchgate.net Thermal deprotection in the absence of acid catalysts is also possible under continuous flow conditions at high temperatures. nih.gov

Once deprotected, the resulting (S)-2-fluoro-1-phenylethanamine possesses a primary amine that is available for a wide array of functionalization reactions. These include, but are not limited to:

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

Table 2: Common Methods for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | fishersci.co.uknih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | fishersci.co.uknih.gov |

| Oxalyl Chloride | Methanol | Room Temperature | nih.gov |

| p-Toluenesulfonic Acid (TsOH) | Dimethoxyethane (DME) | 40°C | sigmaaldrich.com |

| Hexafluoroisopropanol (HFIP) | HFIP (as solvent) | Reflux or Microwave | researchgate.net |

| Thermal (No Acid) | Methanol, TFE | 150-240°C (Flow) | nih.gov |

Stereochemical Aspects of Reactivity

The presence of a chiral center and a vicinal fluorine atom makes this compound a substrate of significant interest in stereoselective synthesis. The stereochemical course of reactions involving this and related β-fluoroamines is a subject of detailed investigation, aiming to understand and predict how the existing stereochemistry directs the formation of new stereocenters.

While transformations starting directly from this compound are not extensively documented in terms of diastereoselectivity, the principles governing its reactivity can be inferred from its synthesis and the behavior of analogous systems. The synthesis of chiral β-fluoroamines often employs highly stereoselective methods where the stereochemistry is set with high fidelity.

A key transformation for synthesizing related compounds is the asymmetric aza-Henry (nitro-Mannich) reaction. This reaction, involving the addition of a nitroalkane to an N-Boc protected imine, is a powerful tool for creating vicinal diamine precursors with high levels of stereocontrol. The diastereoselectivity and enantioselectivity are typically governed by the chiral catalyst employed. For instance, the aza-Henry reaction between N-Boc imines and nitroalkanes can be catalyzed by various chiral systems, such as copper(II)-bisoxazoline (BOX) complexes or bifunctional organocatalysts like squaramides, to yield β-nitroamines with excellent diastereo- and enantioselectivities. nih.govresearchgate.net

In one study, the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane (B149229) was achieved using amino acid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts. nih.gov This method yielded α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities (up to 80% ee). nih.gov The reaction conditions, including the catalyst, solvent, and base, were optimized to maximize stereocontrol. nih.gov

Table 1: Catalyst Optimization for the Asymmetric aza-Henry Reaction of N-Boc Trifluoromethyl Ketimine nih.gov

| Entry | Catalyst | Solvent | Base (equiv.) | Yield (%) | ee (%) |

| 1 | 4a | Toluene | K₂CO₃ (1.5) | 90 | 50 |

| 2 | 4b | Toluene | K₂CO₃ (1.5) | 92 | 55 |

| 3 | 4f | Toluene | K₂CO₃ (1.5) | 95 | 70 |

| 4 | 4f | Mesitylene | K₂CO₃ (1.5) | 93 | 80 |

| 5 | 4f | Mesitylene | K₂CO₃ (0.5) | 94 | 79 |

Data sourced from a study on α-trifluoromethyl β-nitroamines, illustrating typical optimization of stereoselectivity in related systems.

Another relevant transformation is the diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates via a Reformatsky-type aza-Darzens reaction of ethyl dibromofluoroacetate with imines. nih.gov These reactions have been shown to proceed with high diastereoselectivity, affording the syn-fluoroaziridine as the major product. nih.gov The stereochemical outcome is influenced by the formation of a zinc enolate and its subsequent nucleophilic addition to the imine through a Zimmerman-Traxler-like transition state.

The mechanistic pathways for reactions involving this compound are influenced by several factors, including the stability of the Boc group, the nature of the C-F bond, and the potential for neighboring group participation.

Boc Group Reactivity: The N-Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions. organic-chemistry.orgjk-sci.com The mechanism of deprotection typically involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. jk-sci.com This lability under acidic conditions is a key consideration in planning synthetic sequences.

C-F Bond Reactivity: The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive towards nucleophilic substitution. However, its high electronegativity imparts significant electronic effects. In reactions proceeding through carbocationic intermediates at the benzylic position (C1), the adjacent fluorine atom at C2 would be strongly destabilizing due to its electron-withdrawing inductive effect. Conversely, in reactions where the fluorine atom is the leaving group (e.g., nucleophilic substitution), harsh conditions are typically required. Substitution reactions at acetals bearing a C-2 fluorine atom often proceed with low stereoselectivity compared to those with other halogens, which can participate in forming halonium ion intermediates that direct the incoming nucleophile. nih.gov The lack of such participation from fluorine means the reaction likely proceeds through an open-form oxocarbenium ion, leading to lower diastereoselectivity. nih.gov

Aza-Henry Reaction Mechanism: For related syntheses, the mechanism of the catalyzed aza-Henry reaction is crucial for understanding stereocontrol. In reactions catalyzed by bifunctional catalysts (e.g., thiourea (B124793) or squaramide derivatives), the catalyst is believed to activate both the N-Boc imine (via hydrogen bonding to the Boc carbonyl or imine nitrogen) and the nitroalkane (via deprotonation by a basic site) simultaneously in the transition state. nih.gov This dual activation organizes the components in a chiral environment, leading to enantioselective C-C bond formation. nih.gov The reaction is often rate-limited by the activation of the nitroalkane. nih.gov

Computational and theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the reaction energetics and the origins of stereocontrol in transformations involving fluorinated amines.

Conformational Effects of Fluorine: Experimental and theoretical studies on fluorinated β-peptidic compounds indicate that stereoelectronic effects involving fluorine can control the local conformation. For N-β-fluoroethylamides, a gauche conformation is favored between the vicinal C-F and C-N bonds. monash.edu Similarly, a study on ortho-fluorinated 2-phenylethylamine highlighted the role of noncovalent interactions, including C-H···F hydrogen bonds, in stabilizing specific conformers. nih.gov For this compound, such conformational preferences, dictated by the interplay of the fluorine, the bulky Boc-amine, and the phenyl group, would be critical in determining the facial selectivity of approaching reagents.

Transition State Analysis: DFT calculations have been instrumental in rationalizing the stereochemical outcomes of reactions like the aza-Henry reaction. Studies on related systems have modeled the transition states for the formation of syn and anti products. nih.gov These models reveal that stereoselectivity arises from a complex balance of steric repulsion and stabilizing non-covalent interactions (e.g., hydrogen bonds, dispersion forces) between the catalyst, the imine, and the nitronate in the transition state. nih.govresearchgate.net For example, in the diastereodivergent aza-Henry reaction of α-nitro esters, DFT calculations showed that a C₂-symmetric catalyst favors the anti product, while a C₁-symmetric catalyst with a more congested binding pocket favors the syn product. nih.gov The calculations identified that favorable dispersion forces involving an anthracenyl substituent on the C₁-symmetric catalyst were a key factor in achieving high syn-diastereoselection. nih.gov

Table 2: Calculated Relative Gibbs Free Energies for aza-Henry Reaction Transition States nih.gov

| Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Product |

| syn-(2S,3R)-TS | 0.0 | syn |

| anti-(2S,3S)-TS | +0.5 | |

| syn-(2R,3S)-TS | +1.1 | |

| anti-(2R,3R)-TS | +2.0 |

Data represents a DFT study on a BAM-catalyzed aza-Henry reaction, illustrating the small energy differences that dictate stereochemical outcomes.

Computational studies on the activation of C-F bonds in fluoroarenes by organometallic reagents have also provided mechanistic clarity. A combined experimental and DFT study on the reaction of fluoroarenes with Mg-Mg bonds identified a concerted SₙAr-like pathway. nih.gov The transition state involves polarization of the Mg-Mg bond, with one magnesium atom acting as a nucleophile and the other as an electrophile, facilitating the C-F bond cleavage. nih.gov While not directly on the aliphatic C-F bond of the title compound, these studies underscore the power of computational chemistry to elucidate complex reaction mechanisms involving fluorinated molecules.

Applications of S N Boc 2 Fluoro 1 Phenylethanamine As a Chiral Building Block

Construction of Complex Chiral Fluorinated Amino Acid Derivatives

The stereochemically defined backbone of (S)-N-Boc-2-fluoro-1-phenylethanamine makes it an ideal starting point for the synthesis of non-canonical amino acids, which are crucial tools for peptide and protein engineering.

This compound is a direct precursor to β-fluoro-β-phenylalanine derivatives. The core structure can be elaborated to produce a variety of analogues, primarily through modifications of the phenyl ring or transformations of the ethylamine (B1201723) backbone. While direct conversion to an α-amino acid like phenylalanine is complex, the synthesis of β-phenylalanine analogues is a more straightforward application.

Research has demonstrated various methods for synthesizing fluorinated phenylalanine derivatives, often starting from different precursors but employing principles applicable to the modification of this compound. nih.gov For instance, electrophilic aromatic substitution on the phenyl ring can introduce additional functional groups. Furthermore, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if the phenyl ring is first converted to a halide or boronic acid derivative. nih.gov A plausible route involves the ortho-lithiation of the phenyl ring, directed by the Boc-protected amine, followed by quenching with an electrophile to install a new substituent. Subsequent manipulations can lead to a diverse library of fluorinated β-phenylalanine analogues.

| Starting Material | Reaction Type | Product Class | Potential Application |

| This compound | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted β-fluoro-β-phenylalanine derivatives | Probes for studying protein structure and function |

| (S)-N-Boc-2-fluoro-1-(4-bromophenyl)ethanamine | Suzuki Cross-Coupling | Bi-aryl β-fluoro-β-phenylalanine derivatives | Building blocks for peptidomimetics with altered conformations |

| This compound | Oxidation of side chain (hypothetical) | α-Fluoro-β-keto-phenylethylamine | Precursor for further functionalization |

This table presents plausible synthetic transformations based on established chemical principles.

The (S)-2-fluoro-1-phenylethanamine framework is a versatile scaffold for creating a broader range of β-fluoroamino acids beyond phenylalanine analogues. The key is the strategic replacement or modification of the phenyl group. One powerful approach is the use of transition metal-catalyzed cross-coupling reactions. For example, if the phenyl group were replaced by a vinyl or other reactive moiety, a wide variety of side chains could be introduced.

Syntheses of various β-fluoroamino acids have been reported, often involving the fluorination of unsaturated precursors or the ring-opening of aziridines. nih.govpsu.edu Applying these concepts in reverse, this compound can be seen as a key intermediate. For example, oxidative cleavage of the phenyl ring could yield a carboxylic acid, which could then be transformed into other functional groups. A more direct approach would be the development of methods to cleave the C-N bond and reform it with a different R-group, though this is less common in a building block approach. The synthesis of N-Boc-3-fluoro-L-alanine has been achieved through enzymatic resolution, highlighting the importance of such chiral fluorinated scaffolds. psu.edu

| Precursor Scaffold | Transformation | Resulting Scaffold | Reference Methodologies |

| β-Fluoro-β-amino ester | Enzymatic Resolution | Enantiopure β-Fluoro-L-alanine | psu.edu |

| Threonine-derived ester | Nucleophilic Fluorination (DAST) | (S,S)-3-Amino-2-fluorobutanoate | nih.gov |

| Chiral N-sulfinylimine | Stereoselective Reduction | Enantioenriched β,β-difluoroalanine | researchgate.net |

This table illustrates established methods for creating β-fluoroamino acid scaffolds, for which this compound serves as a related structural analogue.

Development of Chiral Ligands and Catalysts

The introduction of fluorine into ligand structures can significantly influence the steric and electronic properties of the resulting metal complexes, often leading to enhanced catalytic activity and stereoselectivity. The Boc-protected amine, this compound, serves as a precursor to the free amine, (S)-2-fluoro-1-phenylethanamine, which can be readily incorporated into various ligand scaffolds.

While direct and extensive studies detailing the use of this specific fluoroamine in a wide array of catalytic systems are still emerging, the principles of chiral ligand design provide a clear pathway for its application. The primary amine can be transformed into a variety of functional groups suitable for coordination with transition metals. For instance, reaction with phosphine-containing reagents can yield P,N-ligands, a class of ligands that has proven highly effective in a multitude of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

The presence of the fluorine atom at the C2 position is particularly noteworthy. Its high electronegativity can modulate the electron density at the nitrogen atom, thereby influencing the coordination properties of the ligand and the Lewis acidity of the metal center. This, in turn, can have a profound impact on the catalytic cycle and the stereochemical outcome of the reaction.

Table 1: Potential Chiral Ligands Derived from (S)-2-fluoro-1-phenylethanamine

| Ligand Type | Potential Synthetic Route | Potential Applications in Asymmetric Catalysis |

| P,N-Ligands | Reaction of (S)-2-fluoro-1-phenylethanamine with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction. | Hydrogenation, Hydrosilylation, Cross-Coupling Reactions |

| N,N'-Dioxide Ligands | Acylation with a dicarboxylic acid chloride followed by oxidation of the nitrogen atoms. | Lewis Acid Catalysis, Mukaiyama Aldol (B89426) Reactions |

| Salen-type Ligands | Condensation with a chiral or achiral salicylaldehyde (B1680747) derivative. | Asymmetric Epoxidation, Cyclopropanation |

It is important to note that the synthesis and catalytic application of these specific ligand types derived from (S)-2-fluoro-1-phenylethanamine are areas of active research, and detailed performance data is not yet widely available in peer-reviewed literature.

Generation of Stereodefined Carbon Frameworks

The use of chiral auxiliaries is a powerful strategy for the construction of stereodefined carbon frameworks. In this context, the chiral amine derived from this compound can be employed to control the stereochemical outcome of various carbon-carbon bond-forming reactions.

One common approach involves the formation of a chiral imine by condensation of the amine with a prochiral aldehyde or ketone. The resulting imine can then undergo nucleophilic addition, where the stereochemical course of the reaction is directed by the chiral phenylethylamine moiety. The fluorine atom, through steric and electronic effects, can further bias the facial selectivity of the nucleophilic attack, potentially leading to high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the newly formed stereogenic center in the product.

Research in analogous systems has demonstrated the efficacy of β-fluoroamines in directing stereoselective transformations. For example, the addition of organometallic reagents to imines derived from fluorinated chiral amines has been shown to proceed with high levels of stereocontrol. The precise impact of the fluorine atom in (S)-2-fluoro-1-phenylethanamine on the generation of stereodefined carbon frameworks is a subject of ongoing investigation.

Table 2: Potential Applications in Stereoselective Synthesis

| Reaction Type | Role of (S)-2-fluoro-1-phenylethanamine Derivative | Expected Outcome |

| Asymmetric Aldol Reaction | Formation of a chiral enamine or imine. | Enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Michael Addition | As a chiral auxiliary on the nucleophile or electrophile. | Generation of stereodefined 1,5-dicarbonyl compounds. |

| Stereoselective Alkylation | As a chiral auxiliary on an enolate precursor. | Control of the stereochemistry of the newly formed C-C bond. |

The development of robust and predictable methods for generating stereodefined carbon frameworks using this compound as a chiral building block holds significant promise for the synthesis of complex, biologically active molecules.

Future Research Directions in the Chemistry of S N Boc 2 Fluoro 1 Phenylethanamine

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of enantiomerically pure β-fluoroamines such as (S)-N-Boc-2-fluoro-1-phenylethanamine is a significant challenge in organic synthesis. nih.gov While methods exist, future research will concentrate on developing novel catalytic systems that offer higher yields, improved stereoselectivity, and broader substrate scope under milder conditions.

A primary focus is the development of new organocatalysts. Organocatalysis provides a powerful strategy for asymmetric synthesis, and extending the MacMillan enantioselective α-fluorination of aldehydes could lead to more efficient routes to chiral β-fluoroamines. nih.gov Another promising avenue involves Lewis base-catalyzed hydrofluorination of aziridines, which can proceed with high regio- and diastereoselectivity. organic-chemistry.org Research into new chiral Lewis bases could further enhance the enantioselectivity of this transformation.

Transition metal catalysis, particularly with earth-abundant metals like nickel, also presents significant opportunities. Chiral Ni(II) complexes have proven effective in the asymmetric synthesis of fluorinated amino acids and could be adapted for the synthesis of related fluoroamine derivatives. beilstein-journals.orgnih.gov The development of new chiral ligands for these metal catalysts is crucial for improving their stereocontrol. These efforts aim to create more practical and efficient methods for producing enantiopure fluorinated building blocks. acs.org

| Catalytic System | Potential Advantages | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Development of new chiral imidazolidinone or proline-derived catalysts. nih.gov | Achieved excellent yields (64–82%) and enantioselectivity (94–98% ee) for β-fluoroamines. nih.gov |

| Lewis Base Catalysis | Mild reaction conditions, tolerance of various protecting groups (Boc, Cbz). organic-chemistry.org | Design of novel chiral bases to improve asymmetric induction. | Enables hydrofluorination of aziridines with high yields (up to 93%) and selectivity. organic-chemistry.org |

| Nickel(II) Catalysis | Use of earth-abundant metal, good functional group tolerance. | Synthesis of new chiral ligands to enhance enantioselectivity. | Proven effective for asymmetric synthesis of fluorinated amino acids with high ee (>99%). nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Methods

The fine chemical and pharmaceutical industries are increasingly moving towards more sustainable and efficient manufacturing processes. chemistryworld.com Integrating the synthesis of this compound into continuous flow systems is a key future direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for process automation and scale-up. chemistryviews.org

Researchers have already demonstrated the successful use of flow chemistry for the synthesis of fluorinated α-amino acids from fluorinated amines. chemistryviews.org A similar semi-continuous, protecting-group-free process could be envisioned for the production of this compound precursors. Furthermore, chemoenzymatic cascades in continuous-flow systems represent a powerful and sustainable approach. acs.org The use of enzymes, such as transaminases, can provide exceptional enantioselectivity under mild conditions, reducing the need for harsh reagents and expensive metal catalysts. rsc.org A future flow process could involve an initial chemical fluorination step followed by an enzymatic resolution or reductive amination to install the chiral amine. acs.org This hybrid approach combines the strengths of chemical synthesis with the selectivity and sustainability of biocatalysis.

| Parameter | Batch Processing | Flow Chemistry | Potential Impact |

|---|---|---|---|

| Safety | Handling of large quantities of hazardous reagents and intermediates. | Small reaction volumes minimize risk; better control over exothermic reactions. chemistryviews.org | Safer manufacturing processes. |

| Scalability | Difficult to scale; "scale-up" often requires re-optimization. | Easier to scale by running the system for longer ("scale-out"). chemistryviews.org | More efficient transition from lab to industrial production. |

| Efficiency | Slower reaction times, often requires purification of intermediates. | Improved heat/mass transfer leads to faster reactions; potential for in-line purification. chemistryviews.orgacs.org | Higher space-time yield and reduced waste. acs.org |

| Sustainability | Often requires large volumes of solvents and energy-intensive purifications. rsc.org | Reduced solvent usage, potential for catalyst recycling, integration with biocatalysis. rsc.orgmdpi.com | Greener and more cost-effective synthesis. |

Expanding the Scope of Derivatization and Downstream Applications

This compound is a valuable chiral building block, and a significant area of future research will be to expand its use in the synthesis of more complex and biologically active molecules. The presence of the fluorine atom and the chiral amine moiety makes it an attractive precursor for novel therapeutic agents. acs.org

One major application is in the synthesis of non-canonical fluorinated amino acids. beilstein-journals.orgnih.gov These building blocks are of great interest for peptide and protein engineering, as the incorporation of fluorine can enhance metabolic stability and modulate conformation. mdpi.com this compound could serve as a precursor to novel fluorinated analogues of phenylalanine or other aromatic amino acids.

Furthermore, this compound can be used to synthesize fluorinated analogues of known bioactive molecules and drug candidates. acs.org For example, it could be incorporated into mimics of retro-thiorphan or as a key component in the synthesis of novel fluorine-containing tribactams. acs.org The development of efficient one-pot amidation procedures for N-Boc protected amines facilitates the conversion of this building block into a wide variety of amides, further expanding its synthetic utility. rsc.org

| Application Area | Target Molecule Class | Potential Benefit of Fluorine | Synthetic Strategy |

|---|---|---|---|

| Medicinal Chemistry | Fluorinated drug analogues (e.g., catecholamines, paclitaxel (B517696) analogues). acs.org | Improved metabolic stability, enhanced binding affinity, altered bioavailability. chemistryviews.org | Use as a key chiral building block in multi-step syntheses. |

| Peptide/Protein Engineering | Non-canonical fluorinated amino acids. beilstein-journals.orgnih.gov | Modulation of peptide conformation, increased proteolytic stability. mdpi.com | Oxidation and further functionalization to form amino acid scaffolds. |

| Agrochemicals | Novel fluorinated pesticides or herbicides. | Increased potency and altered environmental persistence. | Derivatization to introduce desired functionalities. |

| Materials Science | Chiral fluoropolymers. | Unique physicochemical and optical properties. | Polymerization of functionalized derivatives. |

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to probe reaction intermediates and transition states. nih.gov

In situ spectroscopic monitoring (e.g., using ReactIR or process NMR) can provide real-time data on reaction kinetics and the formation of transient species. For catalytic reactions, techniques like temperature-dependent Electron Paramagnetic Resonance (EPR) spectroscopy could be used to study radical intermediates or paramagnetic metal centers. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways. nih.govpec.ac.in DFT calculations can be used to model the transition state geometries of catalytic cycles, rationalize the origins of stereoselectivity, and predict the reactivity of different substrates. nih.gov For instance, computational studies can help elucidate the double SN2 displacement pathway proposed in some stereoselective fluorination reactions. nih.gov Combining these computational insights with experimental data from spectroscopic analysis provides a comprehensive picture of the reaction mechanism, enabling more rational and efficient process development. ias.ac.inrsc.org

| Technique | Type | Information Gained | Application Example |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Structural confirmation, reaction monitoring, studying chemical environments. ias.ac.in | In situ monitoring of reaction progress and intermediate formation. |

| Fourier-Transform Infrared (FT-IR) | Spectroscopic | Identification of functional groups, real-time reaction kinetics (ReactIR). pec.ac.inias.ac.in | Tracking the consumption of starting materials and formation of products. |

| Electron Paramagnetic Resonance (EPR) | Spectroscopic | Detection and characterization of radical intermediates or paramagnetic species. researchgate.net | Investigating mechanisms involving single-electron transfer steps. |

| Density Functional Theory (DFT) | Computational | Calculation of transition state energies, reaction pathways, molecular orbital analysis (HOMO/LUMO). nih.govrsc.org | Rationalizing stereochemical outcomes in asymmetric catalysis. |

Q & A

Q. What are the recommended synthetic routes and characterization methods for (S)-N-Boc-2-fluoro-1-phenylethanamine?

The synthesis typically involves Boc protection of the amine group, followed by fluorination at the β-position of the phenylethanamine backbone. Key steps include:

- Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) in anhydrous THF or DCM .

- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the fluorine atom, ensuring stereochemical control via chiral auxiliaries or asymmetric catalysis .

- Characterization : Confirm structure and purity via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons, ~4.5 ppm for fluoroethyl protons) and HRMS (exact mass ~265.3 g/mol). Chiral HPLC or polarimetry verifies enantiomeric excess (>98% for S-configuration) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile reagents .

- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and neutralize acidic/basic residues before disposal .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Maintain access to SDS for toxicity data .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at -20°C under inert gas (argon or nitrogen) to prevent Boc group hydrolysis .

- Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers to avoid degradation via moisture-sensitive fluorinated intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for fluorinated intermediates?

- Comparative Analysis : Use X-ray crystallography to confirm absolute configuration if chiral centers are ambiguous via NMR.

- Computational Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate stereochemistry .

- Redundancy in Synthesis : Repeat fluorination under varying conditions (e.g., DAST vs. Selectfluor) to rule out kinetic vs. thermodynamic control of stereoselectivity .

Q. What methodologies address conflicting data in biological activity assays involving this compound?

- Dose-Response Curves : Perform triplicate assays across a concentration range (e.g., 1 nM–100 µM) to identify outliers and calculate IC₅₀/EC₅₀ values with confidence intervals .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-Boc-2-methylpiperazine derivatives) to contextualize unexpected results .

Q. How can this compound be optimized for targeted drug discovery applications?

- SAR Studies : Synthesize derivatives with modified aryl groups (e.g., para-substituted phenyl rings) or Boc replacements (e.g., Fmoc) to probe pharmacophore requirements .

- Metabolic Stability : Assess in vitro liver microsome stability (human/rodent) to identify metabolic soft spots (e.g., fluorinated ethyl chain oxidation) .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., GPCRs or kinases) and guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.